Butachlor-d13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

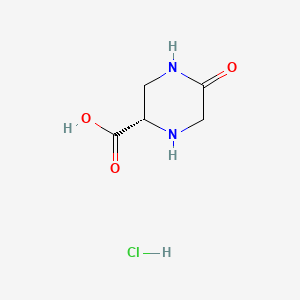

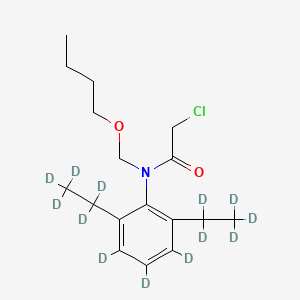

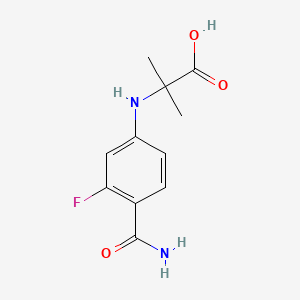

Butachlor-d13 is a reference standard with the CAS number 1632119-31-3 . It is used for unparalleled analytical testing within the food and beverage sector . The empirical formula is C17D13H13ClNO2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string[2H]c1c ( [2H])c (c (N (COCCCC)C (=O)CCl)c (c1 [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .

Wissenschaftliche Forschungsanwendungen

Environmental Impacts and Remediation Strategies : Butachlor, a widely used chloroacetanilide herbicide, raises concerns due to its potential adverse effects on ecosystems and toxicity. Various toxicological studies and removal technologies for its decontamination have been investigated (Abigail, Samuel, & Ramalingam, 2015).

Developmental Toxicity and Endocrine Disruption : In zebrafish embryos, butachlor exposure caused developmental toxicity, endocrine disruption, and immune toxicity, affecting gene expression related to the estrogen-responsive gene Vtg1 and innate immune system-related genes (Tu, Niu, Liu, & Xu, 2013).

DNA Damage and Necrosis in Human Cells : Butachlor was found to cause DNA damage, mitochondrial membrane damage, and necrosis in human peripheral blood mononuclear cells, highlighting its genotoxic potential (Dwivedi, Saquib, Al-Khedhairy, & Musarrat, 2012).

Toxic Effects on Aquatic Animals : A study on goldfish revealed that butachlor exposure leads to oxidative stress, disorders in energy and amino acids metabolism, and disturbance of neurotransmitter balance, along with histopathological damage (Xu, Wang, Li, Liu, Chen, & Jia, 2015).

Disruption of Hormonal Axes in Fish : In adult female rare minnows, butachlor disrupted the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes, affecting plasma vitellogenin and hormone levels, as well as gene expression related to these axes (Zhu, Li, Zha, Wang, Yuan, & Wang, 2014).

Genotoxicity in Aquatic Organisms : The genotoxic potential of butachlor was demonstrated in erythrocytes of freshwater catfish, Clarias batrachus, through DNA damage observed in the alkaline single cell gel electrophoresis assay (Ateeq, farah, & Ahmad, 2005).

Wirkmechanismus

Target of Action

Butachlor-d13, also known as Butachlor, is a pre-emergence herbicide that primarily targets the development of plant tissues . It acts by inhibiting the elongase responsible for the elongation of very long-chain fatty acids and the geranylgeranyl pyrophosphate cyclization enzymes .

Mode of Action

This compound operates by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts early plant development, effectively reducing the number of weeds and positively impacting crops .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of lipid, alcohol, fatty acid, protein, isoprenoid, and flavonoid biosynthesis . This inhibition disrupts the normal growth and development of plants, particularly weeds. The degradation of this compound in the environment is primarily mediated by microorganisms .

Pharmacokinetics

A highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry method based on the tandem mass spectrometry cubed technique has been developed to determine butachlor in a biological matrix .

Result of Action

The primary result of this compound’s action is the effective reduction of weed populations in agricultural settings . It has been found to be toxic to non-target organisms, including aquatic and terrestrial animals, and humans . Therefore, the safety of this compound should be considered when it is used as a herbicide .

Action Environment

This compound can enter the water environment through multiple channels and cause pollution . Its presence in large quantities in the water environment can lead to environmental problems . Factors such as pH, salt ion concentration, and aging can influence the adsorption behavior between microplastics and this compound . Aging experiments show that the carrier effect of the original materials was higher than the adsorption capacity of hydrogen peroxide and microplastics after acid aging .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Butachlor-d13 plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This compound interacts with various enzymes and proteins involved in the lipid metabolism pathway. Key enzymes that this compound interacts with include ferredoxin, reductase, debutoxylase, and catechol 1,2 dioxygenase . These interactions inhibit the elongation of VLCFAs, thereby disrupting the synthesis of essential lipids required for cell membrane integrity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation by disrupting the synthesis of VLCFAs. This leads to stunted growth and eventual death of the target weeds. In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, thereby affecting overall cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to the active sites of enzymes involved in VLCFA biosynthesis, such as ferredoxin and reductase, inhibiting their activity. This inhibition leads to a decrease in VLCFA levels, which are crucial for the formation of cell membranes and other lipid structures. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including persistent inhibition of VLCFA biosynthesis and prolonged oxidative stress. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of VLCFA biosynthesis without significant toxic effects. At higher doses, this compound can induce severe oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as debutoxylase and catechol 1,2 dioxygenase, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of key metabolites in the cell. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can influence its overall activity and function. For example, the compound may accumulate in the liver and kidneys, leading to localized toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it exerts its inhibitory effects on VLCFA biosynthesis. This localization is essential for the compound’s ability to disrupt lipid metabolism and induce cellular stress .

Eigenschaften

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3/i2D3,3D3,5D2,6D2,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-HEVVEWBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCCCC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)